

# patient stratification methods losmapimod FSHD clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Losmapimod Phase 3 Trial & Patient Stratification

The most advanced clinical trial for **Losmapimod** in FSHD is a Phase 3 study. The table below summarizes its key design elements, which inherently inform patient stratification strategies [1].

| Trial Feature      | Description                                                                                                                                                                                             |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Full Title         | A Phase 3 Global, Randomized, Double-Blind, Placebo-Controlled, 48-Week, Parallel-Group Study of the Efficacy and Safety of Losmapimod in Treating Patients with Facioscapulohumeral Muscular Dystrophy |
| Sponsor            | Fulcrum Therapeutics                                                                                                                                                                                    |
| Design             | Randomized, Double-Blind, Placebo-Controlled                                                                                                                                                            |
| Duration           | 48-week placebo-controlled period                                                                                                                                                                       |
| Participant Number | ~230 adults (aged 18-65)                                                                                                                                                                                |
| Genetic Subtypes   | ~210 participants with <b>FSHD1</b> ; ~20 participants with <b>FSHD2</b>                                                                                                                                |

| Trial Feature | Description                                            |
|---------------|--------------------------------------------------------|
| Study Sites   | Approximately 35 sites across North America and Europe |

Based on this structure, the primary stratification method is by **FSHD genetic subtype** (FSHD1 vs. FSHD2). The trial is not exclusively for FSHD1 but includes a small cohort of FSHD2 patients to evaluate the drug's effect across the primary genetic forms of the disease [1].

## Key Biomarkers for FSHD Patient Stratification

While the specific stratification biomarkers used in the **Losmapimod** trial are not detailed in the available results, recent research highlights several key molecular players in FSHD pathology. Monitoring these can help stratify patients and assess therapeutic response.

The following diagram outlines the central role of DUX4 in FSHD pathology and the points targeted by various therapeutic approaches, including **Losmapimod**.



[Click to download full resolution via product page](#)

The primary biomarkers for stratification and monitoring flow directly from this DUX4-centric pathophysiology:

- **DUX4 and Its Target Genes:** The core of FSHD pathology is the inappropriate expression of the **DUX4 transcription factor** and its downstream target genes. The meta-analysis confirms that **DUX4 biomarker genes are the most upregulated** in FSHD muscle. Examples include **H3Y1** and other retrogenes. Measuring the expression of these genes in muscle biopsies serves as a direct readout of the underlying disease activity [2].
- **Metabolic and Mitochondrial Dysfunction:** The meta-analysis revealed a significant **downregulation of genes related to the mitochondrial respiratory chain (OXPHOS)**, particularly in complexes I and IV. Key downregulated genes include **ND1, ND4L, ND5 (Complex I), COX2, and COX3 (Complex IV)**. This impairment is an early event in DUX4-induced toxicity. Furthermore, upregulation of **HIF1 $\alpha$**  indicates misdirected hypoxia signaling [2]. A separate proteomic study also

found distinct metabolic signatures between mild and severe FSHD cases, marked by dysregulated glycolysis and activation of the pentose phosphate pathway [3].

## Suggested Experimental Protocols for Stratification

To implement the stratification strategies discussed, here are foundational experimental methodologies.

### Protocol for DUX4 Target Gene Expression Analysis

This protocol is used to quantify the expression of DUX4 biomarker genes from muscle biopsy samples [2].

- **Sample Collection:** Obtain **muscle biopsy** from a target muscle (e.g., biceps brachii). Immediately snap-freeze in liquid nitrogen and store at  $-80^{\circ}\text{C}$ .
- **RNA Extraction:** Homogenize the muscle tissue in a suitable lysis buffer. Isolate total RNA using a commercial kit with DNase treatment to remove genomic DNA contamination. Quantify RNA purity and concentration via spectrophotometry.
- **Reverse Transcription:** Convert equal amounts of high-quality RNA (e.g.,  $1\ \mu\text{g}$ ) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
- **Quantitative PCR (qPCR):** Perform qPCR reactions in triplicate using gene-specific primers for DUX4 target genes (e.g., **H3Y1**, **ZSCAN4**, **LEUTX**) and stable reference genes (e.g., **GAPDH**, **HPRT1**).
- **Data Analysis:** Calculate relative gene expression using the  $\Delta\Delta\text{Cq}$  method. Compare expression levels between patient cohorts (e.g., severe vs. mild) or before and after treatment.

### Protocol for Proteomic Analysis of Muscle Biopsies

This label-free mass spectrometry protocol can identify protein biomarkers associated with disease severity, as performed in recent studies [3].

- **Sample Preparation:**
  - Homogenize frozen muscle tissue in a lysis buffer containing 2% SDS, 100 mM Tris-HCl (pH 7.6), and 0.1 M DTT.
  - Sonicate the samples on ice and clarify by centrifugation.
  - Quantify protein concentration using a compatible assay (e.g., 2D-Quant Kit).
- **Protein Digestion:** Reduce, alkylate, and digest proteins with trypsin. Desalt the resulting peptides.
- **LC-ESI-MS/MS Analysis:**

- Separate peptides using liquid chromatography (LC).
- Analyze eluted peptides with an electrospray ionization tandem mass spectrometer (ESI-MS/MS) in data-dependent acquisition mode.
- **Bioinformatic Analysis:**
  - Identify proteins by searching MS/MS spectra against a human protein database.
  - Perform label-free quantification based on peptide ion intensities.
  - Conduct statistical analysis (e.g., t-test, ANOVA) to identify proteins differentially expressed between patient strata. Use pathway analysis tools (GO, KEGG) to interpret biological significance.

## Future Directions & Research Resources

The field is moving towards more comprehensive, multi-omics approaches for patient stratification.

- **Multi-Omics Meta-Analysis:** A recent large-scale meta-analysis of 13 datasets identified novel pathways in FSHD, including misregulation of the **neuromuscular junction**, **spliceosome**, and **nuclear envelope** proteins. These pathways represent new potential dimensions for patient stratification [2].
- **Utilize Available Tools:** The same study developed a publicly available "**meta-FSHD**" **Shiny app**, which allows researchers to query the meta-analysis results for any gene of interest, providing effect sizes and significance levels [2].
- **Leverage Research Networks:** The **FSHD Clinical Trial Research Network (CTRN)** offers resources for protocol development, clinical evaluator training, and site selection, which can be invaluable for standardizing stratification methods across trial sites [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase 3 study to determine the Efficacy and Safety of Losmapimod... [hra.nhs.uk]
2. Meta-analysis towards FSHD reveals misregulation of ... [nature.com]
3. Muscle Proteome Analysis of Facioscapulohumeral Dystrophy ... [pmc.ncbi.nlm.nih.gov]

4. Facioscapulohumeral Muscular Dystrophy Clinical Trial ... [kumc.edu]

To cite this document: Smolecule. [patient stratification methods losmapimod FSHD clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#patient-stratification-methods-losmapimod-fshd-clinical-trials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)